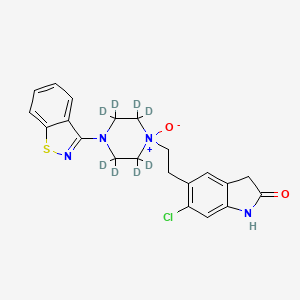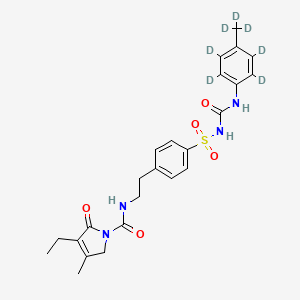
Des(4-methylcyclohexyl) N-4-Methylphenyl-d7 Glimepiride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Des(4-methylcyclohexyl) N-4-methylphenyl glimepiride-d7 is a deuterated derivative of Des(4-methylcyclohexyl) N-4-methylphenyl glimepiride Deuterium is a stable isotope of hydrogen, and its incorporation into the compound can enhance its stability and alter its pharmacokinetic properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Des(4-methylcyclohexyl) N-4-methylphenyl glimepiride-d7 involves multiple steps, including the introduction of deuterium atoms. The general synthetic route includes:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylcyclohexanone and 4-methylphenylamine.
Deuteration: Deuterium is introduced through specific reactions, often involving deuterated reagents or solvents.
Coupling Reactions: The key step involves coupling the deuterated intermediates to form the final compound.
Industrial Production Methods
Industrial production of Des(4-methylcyclohexyl) N-4-methylphenyl glimepiride-d7 follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:
Batch Reactions: Large-scale batch reactions are conducted in reactors with precise control over temperature, pressure, and reaction time.
Purification: The final product is purified using techniques such as crystallization, chromatography, and recrystallization to achieve high purity.
化学反応の分析
Types of Reactions
Des(4-methylcyclohexyl) N-4-methylphenyl glimepiride-d7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
Des(4-methylcyclohexyl) N-4-methylphenyl glimepiride-d7 has various scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study reaction mechanisms and kinetics.
Biology: Investigated for its potential effects on cellular processes and metabolic pathways.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Des(4-methylcyclohexyl) N-4-methylphenyl glimepiride-d7 involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and influencing cellular functions. The exact molecular targets and pathways depend on the specific application and context of the research.
類似化合物との比較
Similar Compounds
Des(4-methylcyclohexyl) N-4-methylphenyl glimepiride: The non-deuterated version of the compound.
Glimepiride: A widely used antidiabetic drug.
Deuterated Glimepiride: Other deuterated derivatives of glimepiride.
Uniqueness
Des(4-methylcyclohexyl) N-4-methylphenyl glimepiride-d7 is unique due to the incorporation of deuterium, which can enhance its stability and alter its pharmacokinetic properties. This makes it a valuable tool in scientific research for studying the effects of deuteration on chemical and biological processes.
特性
分子式 |
C24H28N4O5S |
|---|---|
分子量 |
491.6 g/mol |
IUPAC名 |
4-ethyl-3-methyl-5-oxo-N-[2-[4-[[2,3,5,6-tetradeuterio-4-(trideuteriomethyl)phenyl]carbamoylsulfamoyl]phenyl]ethyl]-2H-pyrrole-1-carboxamide |
InChI |
InChI=1S/C24H28N4O5S/c1-4-21-17(3)15-28(22(21)29)24(31)25-14-13-18-7-11-20(12-8-18)34(32,33)27-23(30)26-19-9-5-16(2)6-10-19/h5-12H,4,13-15H2,1-3H3,(H,25,31)(H2,26,27,30)/i2D3,5D,6D,9D,10D |
InChIキー |
POJYZMCMPXJZCP-UXHBKUATSA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])[2H])[2H])NC(=O)NS(=O)(=O)C2=CC=C(C=C2)CCNC(=O)N3CC(=C(C3=O)CC)C)[2H] |
正規SMILES |
CCC1=C(CN(C1=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3=CC=C(C=C3)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(E)-but-2-enedioic acid;[4-(3-methyl-3-phenylbutyl)piperazin-1-yl]-[2-(2,4,5,6-tetradeuteriopyridin-3-yl)-1,3-thiazolidin-4-yl]methanone](/img/structure/B12415706.png)

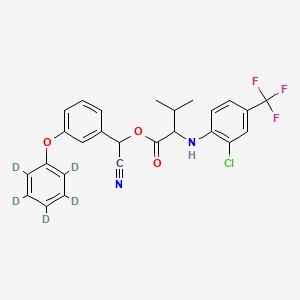
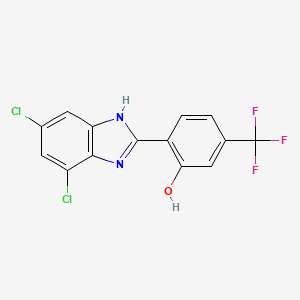

![(19S)-7-(3-aminopropoxy)-10,19-diethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione;hydrochloride](/img/structure/B12415720.png)


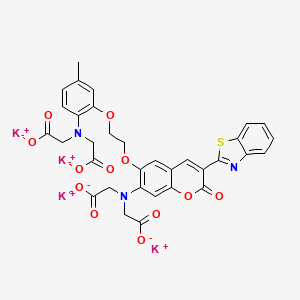
![5-(4-Chlorocyclohexa-2,4-dien-1-yl)-7-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B12415740.png)
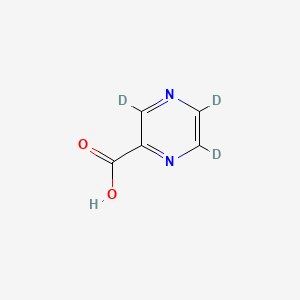

![N-[4-[4-(3-cyanophenyl)piperazin-1-yl]butyl]-4-thiophen-3-ylbenzamide](/img/structure/B12415753.png)
